molecular formula C22H22Cl2N2O5S B6517572 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 851081-72-6

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No. B6517572
CAS RN: 851081-72-6
M. Wt: 497.4 g/mol
InChI Key: VKBDTRMSCBAAGE-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that kills broadleaf weeds without affecting grasses . It is highly water-soluble and can persist in the environment .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, 2,4-D is typically synthesized by reacting 2,4-dichlorophenol with chloroacetic acid .


Molecular Structure Analysis

The molecular formula for 2,4-D is C8H5Cl2O3 . It has an average mass of 220.030 Da and a monoisotopic mass of 218.962128 Da .


Chemical Reactions Analysis

The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway .


Physical And Chemical Properties Analysis

2,4-D has a boiling point of 345.6±27.0 °C at 760 mmHg and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Mechanism of Action

2,4-D is a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It causes abnormal growth, senescence, and plant death .

Safety and Hazards

2,4-D is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Research into the degradation of 2,4-D and similar compounds is ongoing, with a focus on the role of bacteria and fungi in this process . Understanding these mechanisms could lead to more effective methods for removing these compounds from the environment.

properties

IUPAC Name

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O5S/c1-14-20(32(28,29)16-8-6-5-7-9-16)21(26(25-14)22(2,3)4)31-19(27)13-30-18-11-10-15(23)12-17(18)24/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBDTRMSCBAAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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